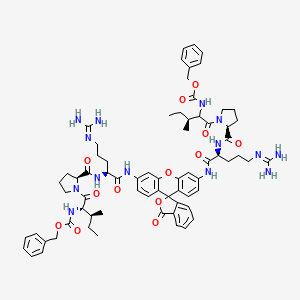
Eucalyptal B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eucalyptal B is an organic heterotetracyclic compound whose skeleton is composed of 3,5-diformyl-isopentyl substituted phloroglucinol fused with a cadinane ring system. Isolated from Eucalyptus globulus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is an organic heterotetracyclic compound, a tertiary alcohol, a cyclic ether, a member of benzaldehydes and a member of resorcinols.
Aplicaciones Científicas De Investigación
1. Emission of Volatile Organic Compounds
Eucalyptus species, including Eucalyptus camaldulensis, are major emitters of biogenic volatile organic compounds (BVOCs) like isoprene and monoterpenes. These emissions increase under high temperatures, contributing significantly to the atmospheric BVOC levels. Such studies help in understanding and modeling the ecological impact of Eucalyptus plantations under climate change scenarios (Guidolotti et al., 2019).
2. Genotypic Variation and Nutrient Response
Research on Eucalyptus clones, including Eucalyptus camaldulensis, has revealed significant genotypic variation in response to low boron (B) conditions. This has implications for plantation management, especially on low B soils, highlighting the potential for selecting B-efficient genotypes for better growth and productivity (Konsaeng et al., 2012).
3. Bioenergy Feedstock Potential
Eucalypt species are being investigated for their potential as bioenergy feedstocks. The structural and chemical characterization of various Eucalyptus species, including Eucalyptus dunnii and E. globulus, has been conducted to understand their suitability for biofuel production. These studies serve as a foundation for selecting tree species for biorefinery applications (Çetinkol et al., 2012).
4. Climate Change Impact on Eucalypt Plantations
The vulnerability of Eucalypt plantations to climate change has been assessed, considering factors like potential impact, sensitivity, and adaptive capacity. This research is crucial for forestry management and conservation, guiding the selection of genotypes and practices to reduce vulnerability under changing climatic conditions (Booth, 2013).
5. Water Use Efficiency in Plantations
A system dynamic model was developed to estimate hydrological processes and water use in Eucalyptus plantations. This is significant for understanding the environmental impact of these plantations, particularly in terms of water resource management (Ouyang et al., 2016).
6. Ecological Restoration and Climate Adaptation
Studies on climate adaptation in eucalypts, crucial for ecological restoration efforts, explore how adaptive diversity within eucalypt populations can be used to enhance the resilience of plantings under future environmental changes. This research guides provenancing strategies for ecological restoration (Prober et al., 2016).
Propiedades
Nombre del producto |
Eucalyptal B |
|---|---|
Fórmula molecular |
C28H38O7 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(1R,4aS,6aR,7S,12aS,12bS)-4a,8,10-trihydroxy-1-(2-hydroxypropan-2-yl)-6a-methyl-4-methylidene-7-(2-methylpropyl)-1,2,3,5,6,7,12a,12b-octahydronaphtho[1,2-b]chromene-9,11-dicarbaldehyde |
InChI |
InChI=1S/C28H38O7/c1-14(2)11-19-20-23(32)16(12-29)22(31)17(13-30)24(20)35-25-21-18(26(4,5)33)8-7-15(3)28(21,34)10-9-27(19,25)6/h12-14,18-19,21,25,31-34H,3,7-11H2,1-2,4-6H3/t18-,19-,21+,25+,27-,28-/m1/s1 |
Clave InChI |
VWNYEWUFLXJJJS-GDTDCKGHSA-N |
SMILES isomérico |
CC(C)C[C@@H]1C2=C(C(=C(C(=C2O[C@@H]3[C@@]1(CC[C@@]4([C@H]3[C@@H](CCC4=C)C(C)(C)O)O)C)C=O)O)C=O)O |
SMILES canónico |
CC(C)CC1C2=C(C(=C(C(=C2OC3C1(CCC4(C3C(CCC4=C)C(C)(C)O)O)C)C=O)O)C=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[1-[1-(methylthio)propan-2-yl]-4-piperidinyl]oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1265188.png)


![8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide](/img/structure/B1265191.png)



![(2E,6S,8Z,10E,12S,14S,15R)-3-hexyl-12,14-dihydroxy-15-methyl-6-[(1S,2R,3S,4S,5E,7E)-1,2,4-trihydroxy-3,5,7-trimethyl-nona-5,7-dienyl]-5-oxa-17-thia-19-azabicyclo[14.2.1]nonadeca-1(18),2,8,10,16(19)-pentaen-4-one](/img/structure/B1265199.png)


![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)

![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)
